molecular formula C10H9BrN2 B2791180 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-80-0

5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2791180
M. Wt: 237.1
InChI Key: QCLUDPYHOMETIY-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1256818-80-0 . It has a molecular weight of 237.1 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is 1S/C10H9BrN2/c11-7-3-8-9 (6-1-2-6)5-13-10 (8)12-4-7/h3-6H,1-2H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a solid compound with a molecular weight of 237.1 . It is stored in dry conditions at 2-8°C .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are not mentioned in the search results, research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, particularly in the context of cancer therapy . These compounds are being developed as potential inhibitors of the FGFR signaling pathway .

properties

IUPAC Name

5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLUDPYHOMETIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1256818-80-0
Record name 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
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